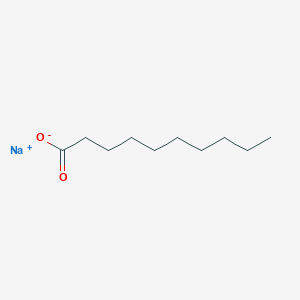

sodium;decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWQZURFGYXCEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Sodium Decanoate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium decanoate (B1226879), the sodium salt of decanoic acid, is a medium-chain fatty acid that has garnered significant attention in pharmaceutical sciences for its role as a permeation enhancer.[1][2][3] Its ability to reversibly modulate intestinal epithelial barrier function has positioned it as a key excipient in oral drug delivery systems for poorly permeable molecules.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of sodium decanoate, with a focus on its interaction with cellular junctions, activation of signaling cascades, and its broader physiological effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Introduction

Sodium decanoate, also known as sodium caprate, is a generally recognized as safe (GRAS) substance with a well-established profile as an absorption enhancer in pharmaceutical formulations.[1][2] Its primary application lies in overcoming the barrier function of the intestinal epithelium to facilitate the paracellular transport of therapeutic agents that would otherwise exhibit poor oral bioavailability.[2] The mechanism of action, however, is not merely a simple disruption of the epithelial barrier but involves a complex interplay of cellular and molecular events. This guide will dissect these mechanisms, providing a detailed overview of the current understanding of how sodium decanoate exerts its effects.

Primary Mechanism: Modulation of the Paracellular Pathway

The principal mechanism by which sodium decanoate enhances the absorption of drugs is through the transient and reversible opening of tight junctions (TJs) between intestinal epithelial cells.[2] This allows for an increase in paracellular transport, the pathway between cells.[2]

Interaction with Tight Junction Proteins

Sodium decanoate has been shown to directly affect the localization and organization of key tight junction proteins. Studies have demonstrated that it can cause the displacement of specific claudins (claudin-4 and -5) and occludin from the tight junction complex.[4] This displacement is thought to be linked to the disruption of lipid rafts, specialized membrane microdomains where these proteins are localized.[4] This leads to a temporary "loosening" of the tight junctions, thereby increasing the permeability of the epithelial barrier to macromolecules.[5]

Effects on the Cytoskeleton

The integrity of tight junctions is intrinsically linked to the underlying actin cytoskeleton. Sodium decanoate has been observed to induce alterations in the organization of F-actin stress fibers, particularly at the basal level of epithelial cells.[5] This disruption of the actin cytoskeleton is believed to contribute to the increased permeability of the "leak pathway" by increasing the number of openings in the epithelial barrier without significantly altering their size.[5]

Cellular Signaling Pathways Activated by Sodium Decanoate

Beyond its direct effects on tight junction components, sodium decanoate also activates specific intracellular signaling pathways that contribute to its permeation-enhancing effects.

G Protein-Coupled Receptor 43 (GPR43) Activation

Recent research has identified G protein-coupled receptor 43 (GPR43) as a key mediator of sodium decanoate's effects on the intestinal barrier.[6][7][8][9] Activation of GPR43 by sodium decanoate has been shown to improve intestinal epithelial barrier function and enhance antioxidant capacity.[6][7][8][9] This signaling pathway appears to play a role in upregulating the expression of tight junction proteins, contributing to a more robust barrier in the long term, even as it facilitates transient permeation.[6][7][9]

Figure 1: GPR43 Signaling Pathway Activated by Sodium Decanoate.

Intracellular Calcium Mobilization

A key event triggered by sodium decanoate is a rapid, dose-dependent increase in intracellular calcium concentration ([Ca2+]i).[10][11] This increase is primarily due to the release of calcium from intracellular stores, a process mediated by the activation of phospholipase C (PLC).[10] The elevated [Ca2+]i then activates calmodulin, which in turn can lead to the contraction of the calmodulin-dependent actin microfilaments, further contributing to the dilatation of the paracellular route.[10]

Figure 2: Intracellular Calcium Mobilization by Sodium Decanoate.

Quantitative Data Summary

The effects of sodium decanoate on epithelial barrier function have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Effects of Sodium Decanoate on Epithelial Cell Monolayers

| Cell Line | Concentration | Effect on TER | Effect on Paracellular Flux (Marker) | Reference |

| Caco-2 | 10 mM | Decrease | Increase (FITC-dextran 4400) | [4] |

| Caco-2 | Not specified | Decrease | Increase (Fluorescein isothiocyanate dextran (B179266) 4000) | [10] |

| MDCK II | 1 mM | Not specified | Increase (Fluorescein-dextran) | [5] |

| IPEC-J2 | 1 mmol/L | Not specified | Upregulated tight junction protein expression | [6][7] |

Table 2: In Vivo Effects of Sodium Decanoate in Mice

| Parameter | Dosage | Observation | Reference |

| Tight Junction Protein Expression | 5 g/kg diet | Increased claudin-1 and claudin-3 in ileum; occludin and claudin-3 in colon | [6] |

| GPR-43 Expression | 5 g/kg diet | Increased in ileum and colon | [6][8][9] |

| Growth Performance | 5 g/kg diet | Increased weight gain and ileal villus height | [6][8][9] |

| Gut Microbiota | 5 g/kg diet | Increased α-diversity of ileal microbiota | [6][8] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.

In Vitro Cell Culture and Permeability Assays

Figure 3: General Workflow for In Vitro Permeability Assays.

Methodology for IPEC-J2 Cell Experiments: [6][7]

-

Cell Culture: Intestinal porcine epithelial cells (IPEC-J2) are cultured in a suitable medium. For experiments, cells are seeded on permeable supports.

-

Treatment: Once confluent, the cells are treated with varying concentrations of sodium decanoate (e.g., 0.1, 0.5, 1, 2, and 5 mmol/L) for a specified duration (e.g., 24 hours) to determine the optimal concentration.[6][7]

-

Oxidative Stress Model: To study the protective effects, cells may be challenged with an oxidizing agent like hydrogen peroxide (H2O2).[6][7][8]

-

Analysis of Tight Junction Proteins: Following treatment, cells are lysed, and protein extracts are subjected to Western blotting to determine the expression levels of tight junction proteins such as claudin-1, claudin-3, and occludin.[6][7]

In Vivo Animal Studies

Methodology for Mouse Studies: [6]

-

Animal Model: C57/BL6 mice are often used.

-

Dietary Supplementation: Mice are fed a diet supplemented with sodium decanoate (e.g., 5 g/kg) for a defined period (e.g., 28 days).[6]

-

Sample Collection: At the end of the study period, intestinal tissues (ileum and colon) are collected.

-

Protein Expression Analysis: Tissue homogenates are prepared, and Western blotting is performed to analyze the expression of tight junction proteins and GPR-43.[6]

-

Microbiota Analysis: Cecal or fecal samples are collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.[6]

Conclusion

The mechanism of action of sodium decanoate is multifaceted, extending beyond a simple permeation enhancer. It involves a sophisticated interplay of direct effects on tight junction proteins, modulation of the actin cytoskeleton, and the activation of specific signaling pathways, including GPR43 and intracellular calcium mobilization. This intricate network of events culminates in a transient and reversible increase in paracellular permeability, which can be harnessed for the oral delivery of a wide range of therapeutic molecules. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for the rational design of effective and safe oral drug formulations. Future research should continue to unravel the complex signaling networks influenced by sodium decanoate to further optimize its use in clinical applications.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. nbinno.com [nbinno.com]

- 3. Sodium Decanoate for Pharmaceuticals uses [yasham.in]

- 4. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43 - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absorption-enhancing mechanism of EDTA, caprate, and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium decanoate (B1226879), the sodium salt of decanoic acid, is a versatile saturated fatty acid that is garnering significant attention in pharmaceutical research and development. Its amphiphilic nature, characterized by a 10-carbon hydrophobic tail and a hydrophilic carboxylate head group, allows it to form micelles in aqueous solutions and interact with biological membranes. This unique property makes it a valuable excipient, particularly as a permeation enhancer for improving the oral bioavailability of poorly absorbed drugs. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium decanoate, detailed experimental protocols for their determination, and an exploration of its mechanism of action as a permeation enhancer.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of sodium decanoate is fundamental to its application in drug formulation and development. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | Sodium decanoate | |

| Synonyms | Sodium caprate, Decanoic acid sodium salt | |

| CAS Number | 1002-62-6 | |

| Molecular Formula | C₁₀H₁₉NaO₂ | |

| Molecular Weight | 194.25 g/mol | |

| Appearance | White to off-white crystalline powder |

Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | ~240 °C (decomposes) | [1] |

| Boiling Point | 269.6 °C at 760 mmHg | [1] |

| pKa of Decanoic Acid | 4.90 (bulk), 6.4 (surface) | [2][3][4][5] |

Solubility and Micellar Properties

| Property | Value | Reference |

| Solubility in Water | 100 mg/mL | |

| Solubility in Ethanol | ~30 mg/mL | [6] |

| Solubility in DMSO | ~5 mg/mL | [6] |

| Solubility in DMF | ~5 mg/mL | [6] |

| Critical Micelle Concentration (CMC) | 86 - 100 mM | [7] |

Experimental Protocols

Accurate determination of the physicochemical properties of sodium decanoate is crucial for its effective use. The following are detailed methodologies for key experiments.

Determination of Solubility

Objective: To determine the maximum concentration of sodium decanoate that can be dissolved in a given solvent at a specific temperature.

Materials:

-

Sodium decanoate powder

-

Selected solvent (e.g., water, ethanol, PBS)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of sodium decanoate to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C or 37 °C). Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, filter the aliquot immediately using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature to prevent precipitation.

-

Quantification: Dilute the filtered sample to a suitable concentration and analyze the concentration of sodium decanoate using a validated analytical method.

-

Calculation: The determined concentration represents the solubility of sodium decanoate in the specific solvent at the tested temperature.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. Several methods can be employed for its determination.

1. Surface Tension Method

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Procedure:

-

Prepare a series of sodium decanoate solutions of varying concentrations in deionized water.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the sodium decanoate concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[8]

2. Conductivity Method

Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of equivalent conductivity versus the square root of the concentration indicates the CMC.

Procedure:

-

Prepare a series of sodium decanoate solutions in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter.

-

Plot the specific or molar conductivity against the concentration of sodium decanoate.

-

The plot will show two linear regions with different slopes. The concentration at which the slope changes corresponds to the CMC.[9]

3. Fluorescence Spectroscopy Method

Principle: A fluorescent probe (e.g., pyrene) exhibits changes in its fluorescence spectrum when it partitions from the aqueous environment into the hydrophobic core of a micelle.

Procedure:

-

Prepare a series of sodium decanoate solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Monitor a specific parameter of the fluorescence spectrum that is sensitive to the probe's microenvironment, such as the ratio of the intensities of two specific vibrational bands (I₁/I₃ for pyrene).

-

Plot this parameter as a function of the sodium decanoate concentration. A sharp change in the plot indicates the CMC.[9]

Mechanism of Action as a Permeation Enhancer

Sodium decanoate is known to enhance the permeability of various drugs across epithelial barriers, primarily by modulating the paracellular pathway. This is achieved through its interaction with tight junctions (TJs), the protein complexes that regulate the passage of molecules between adjacent cells.

Signaling Pathway for Tight Junction Modulation

The following diagram illustrates the proposed signaling pathway through which sodium decanoate transiently opens tight junctions.

Caption: Proposed signaling pathway of sodium decanoate-mediated tight junction modulation.

Detailed Explanation:

-

Activation of Phospholipase C: Sodium decanoate interacts with the cell membrane, leading to the activation of Phospholipase C (PLC).[10]

-

Intracellular Calcium Release: Activated PLC stimulates the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in the intracellular calcium concentration ([Ca²⁺]i).[10]

-

Calmodulin and MLCK Activation: The elevated [Ca²⁺]i activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK).[11]

-

Actomyosin Ring Contraction: MLCK phosphorylates the myosin light chain, leading to the contraction of the perijunctional actomyosin ring.[11]

-

Tight Junction Disruption: This contraction exerts mechanical stress on the tight junction complex, causing the displacement and reorganization of key TJ proteins, including claudins (e.g., claudin-4, claudin-5), occludin, and tricellulin.[12][13] This disruption is reversible.[14]

-

Increased Paracellular Permeability: The transient opening of the tight junctions increases the permeability of the paracellular pathway, allowing for the enhanced passage of co-administered drug molecules.[12]

Conclusion

Sodium decanoate possesses a unique set of physicochemical properties that make it a valuable tool in pharmaceutical sciences. Its amphiphilic nature, well-defined critical micelle concentration, and, most importantly, its ability to reversibly modulate tight junctions, position it as a key enabling excipient for the oral delivery of challenging drug molecules. A thorough understanding of its properties and mechanism of action, as detailed in this guide, is essential for the rational design and development of effective and safe drug products.

References

- 1. chembk.com [chembk.com]

- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface: applications to atmospheric aerosol chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.ohio-state.edu [chemistry.ohio-state.edu]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of tight junction permeability by sodium caprate in human keratinocytes and reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Critical Micelle Concentration of Sodium Decanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium decanoate (B1226879). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes and relationships.

Introduction to Critical Micelle Concentration (CMC)

In colloid and surface chemistry, the critical micelle concentration is the concentration of a surfactant in a bulk phase above which micelles spontaneously form.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, these monomers begin to aggregate into organized structures known as micelles.[2] This phenomenon is driven by the amphiphilic nature of surfactants like sodium decanoate, which possess both a hydrophilic head group (the carboxylate) and a hydrophobic tail (the decyl chain). The formation of micelles is a critical parameter in numerous applications, including drug delivery, solubilization of poorly soluble compounds, and as cleaning agents.[2] The CMC is a key indicator of a surfactant's efficiency, as it dictates the minimum concentration required to achieve desired surface activity and solubilizing effects.

Quantitative Data for Sodium Decanoate CMC

The CMC of sodium decanoate can be influenced by various factors, including temperature, pH, and the presence of electrolytes. The following table summarizes reported CMC values for sodium decanoate under different experimental conditions.

| CMC (mM) | Temperature (°C) | Method | Other Conditions | Reference |

| 86 | Not Specified | Capillary Electrophoresis | Not Specified | [3] |

| ~100 | Not Specified | 13C NMR and Pinacyanol Chloride Probe | 50 mM sodium phosphate, pH 11.5 | [4] |

| Not Specified | 25 (298.15 K) | Conductivity and Fluorescence Spectroscopy | Aqueous solution | [5][6] |

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of sodium decanoate. The choice of method often depends on the required precision, the nature of the sample, and the available instrumentation.[7] The underlying principle of most methods is the detection of an abrupt change in a physicochemical property of the surfactant solution as a function of its concentration.[7]

Surface Tension Method

This is a classic and widely used method for CMC determination.[8] It is based on the principle that surfactant molecules accumulate at the surface of a liquid, thereby reducing its surface tension.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions of sodium decanoate with varying concentrations, spanning a range below and above the expected CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the sodium decanoate concentration. The resulting graph will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[8]

References

- 1. justagriculture.in [justagriculture.in]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical approach to the sodium decanoate-dodecanoate mixed surfactant system in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-depth Technical Guide to the Surfactant Behavior of Sodium Decanoate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of sodium decanoate (B1226879) (also known as sodium caprate) in aqueous solutions. Sodium decanoate, the sodium salt of the ten-carbon saturated fatty acid decanoic acid, is an anionic surfactant with significant applications in research and pharmaceutical development, particularly for its ability to form micelles and other self-assembled structures that can enhance the solubility and delivery of therapeutic agents.

Core Surfactant Properties and Micellization

Sodium decanoate is an amphiphilic molecule, possessing a hydrophilic carboxylate head group and a hydrophobic ten-carbon tail. This dual nature drives its self-assembly in aqueous solutions. Below a certain concentration, sodium decanoate exists as individual monomers. However, as the concentration increases, it reaches a critical point where the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). The interior of these micelles provides a hydrophobic microenvironment, which is crucial for the solubilization of nonpolar substances.

The process of micellization is a dynamic equilibrium between monomers and micelles. Factors such as temperature, pH, and the presence of electrolytes can significantly influence the CMC and the size, shape, and aggregation number of the micelles formed.

Quantitative Data on Sodium Decanoate

The following tables summarize key quantitative data regarding the surfactant behavior of sodium decanoate in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of Sodium Decanoate

| Temperature (°C) | CMC (mM) | Method | Reference |

| 25 | 86 | Capillary Electrophoresis | [1] |

| 25 | ~10-100 | Various | [2] |

| 15-40 | Decreases with increasing temperature | Not Specified | [3] |

Table 2: Thermodynamics of Micellization for Sodium Decanoate

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |

| 288.15 | -22.5 | 5.8 | 98 |

| 298.15 | -23.4 | 2.9 | 88 |

| 308.15 | -24.2 | 0.0 | 79 |

| 318.15 | -24.8 | -2.9 | 69 |

| 328.15 | -25.3 | -5.8 | 59 |

Data derived from isothermal titration calorimetry studies on long-chain carboxylates, including sodium decanoate.[4]

Table 3: Aggregation Number of Related Surfactants

| Surfactant | Aggregation Number (Nagg) | Method |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 62 (at 25°C) | Light Scattering |

| Sodium Octanoate (B1194180) | 16 | Viscosity Measurements |

Phase Behavior and Krafft Temperature

The phase behavior of sodium decanoate in water is complex, involving the formation of not only spherical micelles (L1 phase) but also other liquid crystalline phases at higher concentrations, such as hexagonal and lamellar phases.[5] The specific concentrations and temperatures for these phase transitions are highly dependent on the system's conditions.

An important parameter related to the phase behavior of ionic surfactants is the Krafft temperature (Tk) . This is the minimum temperature at which micelles can form.[6] Below the Krafft temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. At the Krafft point, the solubility of the monomeric surfactant becomes equal to the CMC, and a significant increase in solubility is observed as micelles begin to form.[7] The specific Krafft temperature for sodium decanoate is influenced by factors such as purity and the presence of electrolytes.

Experimental Protocols

Accurate characterization of sodium decanoate's surfactant properties relies on a variety of experimental techniques. Detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry

This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau.

-

Materials: Tensiometer (with a Wilhelmy plate or Du Noüy ring), high-purity water, sodium decanoate, precision balance, glassware.

-

Procedure:

-

Prepare a stock solution of sodium decanoate in high-purity water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute. Ensure the measuring probe is thoroughly cleaned and dried between measurements.

-

Plot the surface tension as a function of the logarithm of the sodium decanoate concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

b) Conductivity Measurement

This technique is suitable for ionic surfactants like sodium decanoate. The conductivity of the solution changes with surfactant concentration due to the difference in mobility between the monomeric ions and the micelles.

-

Materials: Conductivity meter and probe, temperature-controlled water bath, high-purity water, sodium decanoate, glassware.

-

Procedure:

-

Prepare a series of sodium decanoate solutions of varying concentrations in high-purity water.

-

Equilibrate the solutions to a constant temperature using the water bath.

-

Measure the conductivity of each solution, starting from the most dilute.

-

Plot the specific conductivity versus the concentration of sodium decanoate.

-

The plot will show two lines with different slopes. The intersection of these lines corresponds to the CMC.

-

c) Fluorescence Spectroscopy using a Probe

This sensitive method utilizes a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar (water) and nonpolar (micelle core) environments.

-

Materials: Fluorometer, pyrene (B120774), sodium decanoate, high-purity water, appropriate solvent for pyrene stock solution (e.g., acetone), glassware.

-

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of sodium decanoate solutions in high-purity water.

-

Add a small, constant aliquot of the pyrene stock solution to each surfactant solution. The final pyrene concentration should be very low to avoid self-quenching.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectra of each solution (for pyrene, typically exciting at ~335 nm and scanning the emission from 350-450 nm).

-

Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the sodium decanoate concentration. A sigmoidal curve will be obtained, and the inflection point corresponds to the CMC.

-

Micelle Characterization

a) Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution of particles in a solution, such as micelles. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

Materials: DLS instrument, cuvettes, sodium decanoate solution above its CMC, high-purity water for dilution if necessary.

-

Procedure:

-

Prepare a solution of sodium decanoate at a concentration above its CMC.

-

Filter the solution to remove any dust or large aggregates that could interfere with the measurement.

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to thermally equilibrate.

-

Perform the DLS measurement according to the instrument's software instructions. The software will typically calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the micelles.

-

b) Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the size, shape, and internal structure of micelles. It involves scattering a beam of neutrons off the sample and analyzing the scattering pattern.

-

Materials: SANS instrument, sample holders, sodium decanoate solution in a suitable solvent (often D₂O is used to enhance contrast), deuterated sodium decanoate (for contrast variation studies).

-

Procedure:

-

Prepare sodium decanoate solutions at various concentrations above the CMC in the chosen solvent (e.g., D₂O).

-

Load the samples into the appropriate sample holders for the SANS instrument.

-

Acquire the scattering data over a range of scattering vectors (Q).

-

Analyze the scattering data by fitting it to appropriate models (e.g., spherical or ellipsoidal micelle models) to extract structural parameters such as the radius of gyration, aggregation number, and core and shell dimensions.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the surfactant behavior of sodium decanoate.

Caption: The process of micelle formation from individual surfactant monomers above the Critical Micelle Concentration (CMC).

Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Caption: Workflow for characterizing micelle size using Dynamic Light Scattering (DLS).

Conclusion

Sodium decanoate exhibits classic surfactant behavior in aqueous solutions, forming micelles above its critical micelle concentration. This property, coupled with its biocompatibility, makes it a valuable excipient in pharmaceutical formulations for enhancing the solubility and absorption of poorly water-soluble drugs. A thorough understanding of its physicochemical properties, including its CMC, thermodynamic parameters of micellization, and phase behavior, is essential for its effective application in research and drug development. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this versatile surfactant.

References

- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. Two-Step Micellization Model: The Case of Long-Chain Carboxylates in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Krafft temperature - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Interaction of Sodium Decanoate with Lipid Bilayers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the biophysical and mechanistic interactions between sodium decanoate (B1226879) (also known as sodium caprate or C10), a widely studied medium-chain fatty acid, and lipid bilayers. It serves as a comprehensive resource, amalgamating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of its role as a permeation enhancer.

Introduction to Sodium Decanoate

Sodium decanoate is the sodium salt of decanoic acid, a saturated 10-carbon fatty acid.[1] It is an amphiphilic molecule that is well-recognized for its ability to enhance the permeability of biological membranes, a property leveraged in pharmaceutical formulations to improve the oral bioavailability of poorly absorbed drugs, including peptides.[1][2][3] Its mechanism of action is primarily attributed to its direct interaction with and transient perturbation of the lipid bilayer of cell membranes.[1][4] Understanding the specifics of this interaction at a molecular level is crucial for the rational design of drug delivery systems.

Core Mechanisms of Interaction

The interaction of sodium decanoate with lipid bilayers is a concentration-dependent process that can be broadly categorized into three stages: partitioning of monomers, membrane perturbation, and, at higher concentrations, membrane solubilization.

-

Monomer Partitioning: At concentrations below its Critical Micelle Concentration (CMC), individual sodium decanoate molecules partition from the aqueous phase into the lipid bilayer.[5] Molecular dynamics (MD) simulations have shown that decanoate anions spontaneously incorporate into one leaflet of the bilayer within nanoseconds.[6] This initial insertion is a critical step that precedes more significant membrane alterations.

-

Membrane Perturbation and Fluidization: Upon incorporation, sodium decanoate molecules orient themselves with their hydrocarbon tails among the lipid acyl chains and their carboxyl headgroups near the polar headgroups of the phospholipids.[6][7] This disrupts the ordered packing of the lipids, leading to several measurable effects:

-

Increased Area Per Lipid: The presence of decanoate molecules pushes the lipids apart, increasing the average area each lipid molecule occupies.[6]

-

Decreased Acyl Chain Order: The disruption of packing leads to more disordered, or fluid, acyl chains, which is quantifiable by a decrease in the lipid tail order parameter (S_CD).[4][6]

-

Formation of Pores: At sub-solubilizing concentrations, the accumulation of decanoate can induce the formation of transient, toroidal hydrophilic pores, creating a pathway for the paracellular transport of molecules.[8]

-

-

Micellization and Solubilization: Above the CMC (approximately 86 mM), sodium decanoate molecules self-assemble into micelles in the aqueous solution.[9][10][11] At these and higher concentrations, the surfactant can begin to solubilize the membrane, breaking it down into mixed micelles composed of both lipid and decanoate molecules.[5][12]

The following diagram illustrates the general mechanism of sodium decanoate's interaction with a lipid bilayer.

References

- 1. mdpi.com [mdpi.com]

- 2. Release Kinetics and Phase Behavior of the Permeation Enhancer Sodium Decanoate (C10) | IMPH - Purdue [imph.purdue.edu]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. In Silico-Based Experiments on Mechanistic Interactions between Several Intestinal Permeation Enhancers with a Lipid Bilayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions of surfactants with lipid membranes | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular dynamics simulations of the effects of sodium dodecyl sulfate on lipid bilayer [cpb.iphy.ac.cn]

- 8. The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid determination of surfactant critical micelle concentrations using pressure-driven flow with capillary electrophoresis instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Sodium Decanoate on Cell Membrane Permeability

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium decanoate (B1226879), also known as sodium caprate, is the sodium salt of a ten-carbon saturated fatty acid.[1] It is widely recognized and utilized in pharmaceutical sciences as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs.[2] Its amphiphilic nature allows it to interact with cell membranes, transiently increasing their permeability, particularly through the paracellular pathway.[1][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to the influence of sodium decanoate on cell membrane permeability, with a focus on intestinal epithelial cell models.

Mechanism of Action

Sodium decanoate primarily increases cell membrane permeability through the modulation of the paracellular pathway, which is the route between adjacent cells. This is achieved by affecting the tight junctions (TJs), the protein complexes that regulate the passage of molecules through this space.[4] The effects of sodium decanoate are generally reversible upon its removal.[5][6]

Interaction with Tight Junctions

Sodium decanoate has been shown to alter the localization and expression of key tight junction proteins. Studies using intestinal epithelial cell lines like Caco-2 and HT-29/B6 have demonstrated that exposure to sodium decanoate leads to a reduction of tricellulin at tricellular TJs and claudin-5 at bicellular TJs.[2] In some models, it has also been observed to upregulate the expression of claudin-1 and claudin-3.[7][8] This reorganization of TJ proteins leads to a widening of the paracellular space, allowing for increased passage of molecules.

Intracellular Signaling Pathways

The interaction of sodium decanoate with the cell membrane initiates a cascade of intracellular signaling events that contribute to the opening of tight junctions. A key mechanism involves the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium levels ([Ca2+]i).[9] This elevation in [Ca2+]i is believed to activate calmodulin, which in turn can induce the contraction of actin microfilaments, leading to the dilatation of the paracellular route.[9]

Another proposed mechanism involves the activation of G protein-coupled receptor-43 (GPR-43). Activation of this receptor by sodium decanoate can lead to improvements in the intestinal barrier and antioxidant capacity.[7][10]

Furthermore, there is evidence suggesting the involvement of protein kinase C (PKC) in the permeability-enhancing effects of sodium decanoate, although the exact mechanism remains to be fully elucidated.[11]

Figure 1: Signaling pathways of sodium decanoate's effect on paracellular permeability.

Quantitative Data on Permeability Changes

The effect of sodium decanoate on cell membrane permeability is both concentration- and time-dependent.[12] A common method to quantify the integrity of epithelial cell monolayers is by measuring the Transepithelial Electrical Resistance (TEER). A decrease in TEER indicates an increase in paracellular permeability.

| Cell Line | Sodium Decanoate Concentration | Change in TEER | Marker Molecule | Change in Permeability | Reference |

| Caco-2 | 13-25 mM | 40-65% decrease | Mannitol, PEG 900 | Dose-dependent increase | [5] |

| Caco-2 | 8.5 mM | Decrease (reversible) | [14C]-mannitol | Increase (reversible) | [6] |

| HT-29/B6 | 10 mM | Significant decrease | Fluorescein (B123965), FITC-dextran (4 & 10 kDa) | 2.1 to 3.0-fold increase | [4] |

| HT-29/B6 | 3, 10, 30 mM | Concentration-dependent decrease | Not specified | Not specified | [12] |

Experimental Protocols

Assessing the effect of sodium decanoate on cell membrane permeability typically involves in vitro cell culture models that form tight monolayers, mimicking the intestinal epithelium.

Cell Culture

-

Cell Line: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells and forms tight junctions.[13] HT-29/B6 is another commonly used human colon carcinoma cell line.[12]

-

Seeding: Cells are seeded on permeable supports, such as Transwell™ inserts, at a high density.[14]

-

Culture: Cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values.[13][14]

Permeability Assay Workflow

The following workflow outlines a typical experiment to assess the impact of sodium decanoate on the permeability of a Caco-2 cell monolayer.

Figure 2: Experimental workflow for assessing cell monolayer permeability.

Measurement of Transepithelial Electrical Resistance (TEER)

-

Equipment: An epithelial voltohmmeter is used to measure the electrical resistance across the cell monolayer.

-

Procedure: The electrodes are placed in the apical and basolateral compartments of the Transwell™ insert. The resistance is measured and can be monitored over time to assess the dynamics of tight junction opening and closing.[12][15]

Marker Molecule Flux Studies

-

Marker Molecules: Fluorescently labeled, non-transported molecules of various sizes are used to assess paracellular permeability. Common examples include Lucifer yellow, fluorescein isothiocyanate (FITC)-dextrans of different molecular weights (e.g., 4 kDa, 10 kDa), and [14C]-mannitol.[4][6][9]

-

Procedure: The marker molecule is added to the apical side of the cell monolayer along with sodium decanoate. At specific time intervals, samples are taken from the basolateral side, and the concentration of the marker molecule is quantified using an appropriate method (e.g., fluorescence plate reader, liquid scintillation counter).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of appearance of the marker in the basolateral compartment.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the marker in the apical compartment.

-

Conclusion

Sodium decanoate is a potent and well-characterized permeation enhancer that transiently increases cell membrane permeability, primarily by modulating the paracellular pathway through interactions with tight junctions. Its mechanism of action involves intracellular signaling cascades, including the activation of PLC and subsequent increases in intracellular calcium. The effects of sodium decanoate are concentration-dependent and generally reversible. The experimental protocols described herein provide a framework for the quantitative assessment of its effects on in vitro models of the intestinal epithelium, which is crucial for its application in the development of oral drug delivery systems.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo evaluation of effects of sodium caprate on enteral peptide absorption and on mucosal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium caprate-induced increases in intestinal permeability and epithelial damage are prevented by misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absorption-enhancing mechanism of sodium caprate and decanoylcarnitine in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. vetmed.fu-berlin.de [vetmed.fu-berlin.de]

- 13. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Sodium Decanoate Micelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of sodium decanoate (B1226879) micelles. Sodium decanoate, a ten-carbon chain saturated fatty acid salt, is a versatile surfactant used in various applications, including as an excipient in drug formulations to enhance bioavailability.[1] Understanding the structural characteristics of its micelles is crucial for optimizing its performance in these roles. This document details the physicochemical properties of sodium decanoate micelles, the experimental protocols for their characterization, and the influence of environmental factors on their structure.

Core Physicochemical Properties of Sodium Decanoate Micelles

Sodium decanoate molecules, possessing a hydrophilic carboxylate head group and a hydrophobic decyl tail, self-assemble in aqueous solutions above a certain concentration to form micelles. This process, known as micellization, is a spontaneous phenomenon driven by the hydrophobic effect. In alkaline conditions (pH > 8), sodium decanoate predominantly forms micelles, while at intermediate pH ranges (approximately 6.8-7.8), it can form bilayer structures such as vesicles.[2][3]

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. For sodium decanoate, the CMC is influenced by factors such as temperature, pH, and the ionic strength of the solution. The CMC of sodium decanoate typically falls within the range of 20-100 mM, depending on the specific conditions.[4] One study using capillary electrophoresis determined the CMC of sodium decanoate to be 86 mM.[5]

The thermodynamics of micellization for sodium decanoate have been investigated using Isothermal Titration Calorimetry (ITC), revealing the process to be primarily entropy-driven.[2] The following table summarizes the thermodynamic parameters for sodium decanoate micellization at various temperatures, as determined by ITC.

| Temperature (K) | Critical Micelle Concentration (CMC) (mM) | Enthalpy of Micellization (ΔH°mic) (kJ/mol) | Entropy of Micellization (ΔS°mic) (J/mol·K) | Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) |

| 288.15 | 95.5 | 1.8 | 105 | -28.5 |

| 298.15 | 91.8 | 1.2 | 103 | -29.5 |

| 308.15 | 89.1 | 0.6 | 101 | -30.5 |

| 318.15 | 87.4 | 0.1 | 99 | -31.4 |

| 328.15 | 86.2 | -0.4 | 97 | -32.3 |

Data adapted from Isothermal Titration Calorimetry studies. The exact values can vary based on experimental conditions.

Aggregation Number

The aggregation number (Nagg) refers to the average number of surfactant molecules that constitute a single micelle. This parameter is crucial as it dictates the size and solubilization capacity of the micelle. For pure sodium decanoate, micelles are generally considered to be spherical.[6] The aggregation number can be influenced by temperature, pH, and ionic strength.

| Condition | Aggregation Number (Nagg) |

| 298.15 K | ~33 |

Note: Data on the aggregation number of sodium decanoate under varying conditions is limited. The provided value is an approximation based on studies of similar surfactants.

Micelle Size and Shape

The size of sodium decanoate micelles is typically in the nanometer range. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic radius (Rh) of micelles in solution. The shape of the micelles is generally assumed to be spherical, particularly for simple ionic surfactants like sodium decanoate in the absence of additives that might induce shape transitions.[6] However, changes in environmental conditions can lead to the formation of larger, non-spherical aggregates.

| Condition | Hydrodynamic Radius (Rh) (nm) |

| 298.15 K, Alkaline pH | ~1.5 - 2.5 |

Note: The hydrodynamic radius is an effective size that includes the hydration layer around the micelle.

Experimental Protocols for Micelle Characterization

Accurate characterization of sodium decanoate micelles requires the application of various analytical techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Surface tensiometry is a direct and widely used method for determining the CMC of surfactants.[7] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution until the CMC is reached, after which the surface tension remains relatively constant.

Materials:

-

High-purity sodium decanoate

-

High-purity water (e.g., Milli-Q)

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of sodium decanoate (e.g., 200 mM) in high-purity water. Ensure complete dissolution.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 1 mM to 150 mM).

-

-

Tensiometer Calibration:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

-

Measurement:

-

Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize contamination.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the sodium decanoate concentration.

-

The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

-

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the time-dependent fluctuations in scattered light intensity to determine the size distribution of particles in a solution.[8]

Materials:

-

Sodium decanoate solutions at concentrations above the CMC

-

DLS instrument with a temperature-controlled sample holder

-

Disposable or clean quartz cuvettes

-

Micropipettes and filters (e.g., 0.22 µm pore size)

Procedure:

-

Sample Preparation:

-

Prepare sodium decanoate solutions at the desired concentrations in a suitable buffer or high-purity water.

-

Filter the solutions through a 0.22 µm filter directly into a clean, dust-free cuvette to remove any particulate contaminants.

-

-

Instrument Setup:

-

Set the desired temperature in the DLS instrument.

-

Input the viscosity and refractive index of the solvent at the measurement temperature.

-

-

Measurement:

-

Place the cuvette in the sample holder and allow it to equilibrate to the set temperature.

-

Perform the DLS measurement according to the instrument's software instructions. Typically, multiple runs are averaged to ensure statistical accuracy.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function of the scattered light intensity to calculate the diffusion coefficient.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the micelles.

-

The size distribution and polydispersity index (PDI) provide information about the homogeneity of the micelle population.

-

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This method utilizes a fluorescent probe and a quencher to determine the aggregation number of micelles.[9][10] The principle is based on the quenching of the probe's fluorescence when both the probe and quencher are present in the same micelle.

Materials:

-

Sodium decanoate solutions

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., acetone).

-

Prepare a series of sodium decanoate solutions at a concentration well above the CMC.

-

Add a small, constant amount of the probe stock solution to each surfactant solution and allow for equilibration, ensuring the probe is incorporated into the micelles.

-

Prepare a stock solution of the quencher.

-

Create a series of samples with a fixed surfactant and probe concentration, but with varying quencher concentrations.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the probe in each sample at its emission maximum, using an appropriate excitation wavelength.

-

-

Data Analysis:

-

The data is analyzed based on the assumption that the distribution of the quencher among the micelles follows a Poisson distribution.

-

The ratio of the fluorescence intensity in the presence of the quencher (I) to the intensity in the absence of the quencher (I0) is related to the average number of quenchers per micelle.

-

A plot of ln(I0/I) versus the quencher concentration allows for the determination of the micelle concentration.

-

The aggregation number (Nagg) is then calculated using the equation: Nagg = (Ctotal - CMC) / [Micelle] where Ctotal is the total surfactant concentration and [Micelle] is the determined micelle concentration.

-

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy provides detailed information about the structure and dynamics of micelles at the atomic level.[7] Chemical shift changes upon micellization can indicate the location of different parts of the surfactant molecule within the micelle.

Materials:

-

Sodium decanoate

-

Deuterated water (D2O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a series of sodium decanoate solutions in D2O at concentrations spanning the CMC.

-

-

NMR Data Acquisition:

-

Acquire 1H and 13C NMR spectra for each sample.

-

More advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be performed to determine through-space interactions between different protons within the micelle, providing insights into the packing of the surfactant molecules.

-

-

Data Analysis:

-

Analyze the chemical shifts of the protons and carbons along the decanoate chain as a function of concentration. A significant change in chemical shift is typically observed around the CMC, particularly for the hydrocarbon tail, indicating its transfer from the aqueous environment to the hydrophobic core of the micelle.[11]

-

The line broadening of the NMR signals can provide information about the dynamics and size of the micelles.

-

NOESY spectra can reveal close contacts between different parts of the decanoate molecules, helping to build a model of the micellar structure.

-

Influence of Environmental Factors on Micelle Structure

The structure and properties of sodium decanoate micelles are sensitive to changes in their environment.

Effect of Temperature

Temperature has a complex effect on the micellization of ionic surfactants. For sodium decanoate, the CMC generally shows a U-shaped dependence on temperature, with a minimum at a specific temperature.[12] An increase in temperature can affect the hydration of the hydrophilic head groups and the hydrophobic interactions of the tails, leading to changes in both the CMC and the aggregation number.[12]

Effect of pH

The pH of the solution has a profound impact on the aggregation behavior of sodium decanoate. At alkaline pH (above ~8), the carboxylate head group is fully ionized, favoring the formation of micelles.[4] As the pH is lowered towards the pKa of decanoic acid (~4.9), the head groups become protonated, reducing the electrostatic repulsion between them. This change in ionization can lead to a transition from spherical micelles to larger aggregates, such as cylindrical micelles or vesicles, in the pH range of approximately 6.8 to 7.8.[2][3]

Effect of Ionic Strength

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of sodium decanoate generally leads to a decrease in the CMC and an increase in the aggregation number. The added salt screens the electrostatic repulsion between the charged head groups, which promotes the formation of micelles at a lower surfactant concentration and allows for the packing of more surfactant molecules into a single micelle, often resulting in an increase in micelle size.[13][14]

Conclusion

The structural analysis of sodium decanoate micelles is essential for harnessing their full potential in various scientific and industrial applications, particularly in drug development. A thorough understanding of their CMC, aggregation number, and size, as well as the influence of environmental factors, allows for the precise control and optimization of their properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these important self-assembled structures. Further research focusing on obtaining more detailed quantitative data on the aggregation number and size of sodium decanoate micelles under a wider range of conditions will continue to be of great value to the scientific community.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Two-Step Micellization Model: The Case of Long-Chain Carboxylates in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From decanoate micelles to decanoic acid/dodecylbenzenesulfonate vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR studies in surfactant and polymer-surfactant systems : micelle formation of sodium ω-phenyldecanoate and interaction with poly(ethylene oxide) | Semantic Scholar [semanticscholar.org]

- 8. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pages.jh.edu [pages.jh.edu]

- 11. CICECO Publication » From simple amphiphilic to surfactant behavior: Analysis of H-1 NMR chemical shift variations [ciceco.ua.pt]

- 12. scialert.net [scialert.net]

- 13. arxiv.org [arxiv.org]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

A Comprehensive Technical Guide to Sodium Decanoate (CAS 1002-62-6) for Researchers and Drug Development Professionals

An In-depth Exploration of its Physicochemical Properties, Biological Activity, and Research Applications

Introduction

Sodium decanoate (B1226879), also known as sodium caprate, is the sodium salt of decanoic acid, a ten-carbon saturated fatty acid. With the CAS number 1002-62-6, this amphiphilic molecule has garnered significant attention in pharmaceutical and biotechnological research.[1][2] Its ability to act as a permeation enhancer, coupled with its biological activities, makes it a compound of interest for drug delivery systems and as a modulator of cellular functions.[3][4] This technical guide provides a detailed overview of the current research on sodium decanoate, focusing on its physicochemical characteristics, its role in enhancing intestinal permeability, its impact on cellular signaling pathways, and its effects on mitochondrial function. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this versatile molecule.

Physicochemical Properties

Sodium decanoate is a white to off-white crystalline powder with a molecular formula of C₁₀H₁₉NaO₂ and a molecular weight of 194.25 g/mol .[5][6] It is soluble in water and possesses surfactant properties, allowing it to form micelles and liquid crystalline phases in aqueous solutions.[1] These characteristics are fundamental to its function as a permeation enhancer.

| Property | Value | References |

| CAS Number | 1002-62-6 | [5] |

| Molecular Formula | C₁₀H₁₉NaO₂ | [5] |

| Molecular Weight | 194.25 g/mol | [6] |

| Appearance | White to off-white powder | [1] |

| Solubility in Water | 0.1 g/mL, clear, colorless | [6] |

| Melting Point | ~240 °C (decomposes) | [6] |

| Boiling Point | 269.60 °C @ 760.00 mm Hg (estimated) | [7] |

| Vapor Pressure | 0.003550 mmHg @ 25.00 °C (estimated) | [7] |

Role as a Permeation Enhancer in Drug Delivery

A primary application of sodium decanoate in pharmaceutical research is its role as a permeation enhancer, particularly for improving the oral bioavailability of poorly absorbed drugs.[3] It achieves this by transiently and reversibly opening the tight junctions between intestinal epithelial cells, thereby increasing paracellular transport.[8]

In Vitro Efficacy: Caco-2 Cell Monolayer Studies

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict human intestinal drug absorption.[9] Studies have demonstrated that sodium decanoate can significantly reduce the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers, a key indicator of tight junction integrity, and increase the permeability of paracellular markers.[8]

| Concentration of Sodium Decanoate | Effect on Caco-2 Monolayers | Reference |

| 8.5 mM | Reversibly reduced TEER and increased permeability of FITC-dextran 4000 (FD4). | [8] |

| 10 mM | Increased the permeability of 14C-polyethylene glycols (MW 238-502). | [10] |

| 13 mM | Increased the permeability of 125I-Arg8-vasopressin (MW 1,208) tenfold. | [10] |

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing the effect of sodium decanoate on the permeability of a model compound across Caco-2 cell monolayers.

-

Cell Culture: Caco-2 cells are seeded on permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm². The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer.[11]

-

Monolayer Integrity Check: Before the experiment, the integrity of the Caco-2 monolayers is verified by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter. Monolayers with TEER values within a pre-defined acceptable range are used for the transport studies.[12]

-

Transport Experiment (Apical to Basolateral):

-

The culture medium is removed from the apical (donor) and basolateral (receiver) compartments and the monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The monolayers are pre-incubated with transport buffer for 30 minutes at 37°C.

-

The test compound, dissolved in transport buffer with or without sodium decanoate at the desired concentration, is added to the apical compartment. Fresh transport buffer is added to the basolateral compartment.

-

The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

-

At the end of the incubation, samples are collected from both compartments for analysis.[11]

-

-

Sample Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport across the monolayer (µmol/s).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment.[11]

-

References

- 1. biospectra.us [biospectra.us]

- 2. Sodium Caprate | C10H19NaO2 | CID 4457968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Decanoate Improves Intestinal Epithelial Barrier and Antioxidation via Activating G Protein-Coupled Receptor-43 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS 1002-62-6: Sodium caprate | CymitQuimica [cymitquimica.com]

- 6. CAPRIC ACID SODIUM SALT | 1002-62-6 [chemicalbook.com]

- 7. sodium decanoate, 1002-62-6 [thegoodscentscompany.com]

- 8. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Absorption enhancement in intestinal epithelial Caco-2 monolayers by sodium caprate: assessment of molecular weight dependence and demonstration of transport routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. enamine.net [enamine.net]

The Biological Nexus: An In-depth Technical Guide to the Core Activities of Medium-Chain Fatty Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain fatty acids (MCFAs), carboxylic acids with aliphatic tails of 6 to 12 carbon atoms, and their corresponding salts, are emerging as significant bioactive molecules with a diverse range of physiological effects. Unlike their long-chain counterparts, MCFA salts possess unique physicochemical properties that facilitate rapid absorption and distinct metabolic pathways. This guide provides a comprehensive technical overview of the primary biological activities of medium-chain fatty acid salts, focusing on their antimicrobial, anti-inflammatory, and metabolic effects. The content herein is curated to provide drug development professionals and researchers with a detailed understanding of the mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Antimicrobial Activity of Medium-Chain Fatty Acid Salts

Medium-chain fatty acid salts exhibit broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria, fungi, and viruses. Their primary mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis.

Mechanism of Action

The amphipathic nature of MCFA salts allows them to insert into the lipid bilayer of microbial cell membranes. This integration disrupts the membrane's structural integrity, leading to the formation of pores and the leakage of intracellular components. This process is primarily driven by the hydrophobic interactions of the fatty acid tail with the lipid core of the membrane and the disruptive effect of the charged carboxylate head group.

Quantitative Antimicrobial Data

The antimicrobial efficacy of MCFA salts is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| MCFA Salt / Derivative | Microorganism | MIC | Reference |

| Sodium Caprylate | Dermatophilus congolensis | 15 mM | [1] |

| Monocaprylin | Dermatophilus congolensis | 2.5 mM | [1] |

| Potassium Sorbate | Vibrio parahaemolyticus | 30 µg/ml | [2] |

| Sodium Benzoate | Vibrio parahaemolyticus | 300 µg/ml | [2] |

| Monolaurin | Vibrio parahaemolyticus | 5 µg/ml | [2] |

| Monocaprin | Vibrio parahaemolyticus | 40 µg/ml | [2] |

| Sucrose Caprylate | Vibrio parahaemolyticus | 40 µg/ml | [2] |

| Sucrose Caprate | Vibrio parahaemolyticus | 100 µg/ml | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of MCFA salts.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

MCFA salt stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of MCFA Salt Dilutions: Prepare a serial two-fold dilution of the MCFA salt stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (inoculum without MCFA salt) and a negative control (broth medium only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the MCFA salt at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Effects of Medium-Chain Fatty Acid Salts

MCFA salts have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Signaling Pathway: TLR4/NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of MCFA salts, such as sodium caprylate, is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4 activation by lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. Caprylic acid has been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[3]

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of MCFA salts can be quantified by measuring the reduction in pro-inflammatory cytokine levels in response to treatment.

| Compound | Cell/Animal Model | Treatment | Effect on Inflammatory Markers | Reference |

| Caprylic Acid (C8:0) | ApoE-/- mice | 2% in diet | ↓ TNF-α, ↓ MCP-1 in plasma | [3] |

| Sodium Caprylate | Mice | Dietary supplementation | ↓ IL-1β, ↓ IFN-γ in serum | [4] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the measurement of cytokine production in LPS-stimulated macrophages treated with MCFA salts.

Materials:

-